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Compound of Interest

2-[(Adamantan-1-
Compound Name:
yl)formamido]propanoic acid

CAS No.: 237400-97-4

Cat. No.: B2838092

Get Quote

Part 1: Introduction & Mechanistic Grounding
The Cortisol Switch

11B-Hydroxysteroid dehydrogenase type 1 (113-HSD1) acts as a molecular switch, amplifying
intracellular glucocorticoid action by converting inactive cortisone into active cortisol.[1][2] This
NADPH-dependent reductase is highly expressed in the liver, adipose tissue, and central
nervous system. Dysregulation of 113-HSD1 is a central driver of metabolic syndrome,
contributing to visceral obesity, insulin resistance, and dyslipidemia.

The Adamantyl Amide scaffold represents a privileged structure in 113-HSD1 inhibition. The
adamantane moiety provides an optimal steric and lipophilic fit for the enzyme's substrate-
binding pocket, while the amide linker serves as a rigid scaffold to orient polar functionalities
toward the catalytic triad.

Signaling Pathway & Therapeutic Logic
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The following diagram illustrates the intracellular amplification of cortisol by 113-HSD1 and the
downstream metabolic consequences that inhibitors aim to block.[3]
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Figure 1: The 11B-HSD1 signaling axis.[3][4] Inhibitors block the conversion of Cortisone to
Cortisol, preventing GR-mediated metabolic dysregulation.[1]

Part 2: Structure-Activity Relationship (SAR) Deep
Dive
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The SAR of adamantyl amides is defined by three distinct pharmacophoric zones. Successful
drug design requires balancing the lipophilicity of the adamantane cage with the polarity
required for metabolic stability and solubility.

Zone 1: The Adamantyl Lipophilic Domain

The adamantane cage mimics the steroid core of the natural substrate (cortisone).

o Primary Function: Fills the large hydrophobic pocket of the enzyme, providing high affinity
binding (low nM

).

e Optimization Logic:

o Unsubstituted Adamantane: High potency but poor metabolic stability (rapid CYP
hydroxylation) and low solubility.

o Hydroxylation (e.g., 3-hydroxyadamantyl): Reduces lipophilicity (LogD) and blocks
metabolic "soft spots” without significantly compromising potency.

o Bridged Bicycles (e.g., Norbornane): Used as adamantane surrogates to reduce molecular
weight and improve physicochemical properties while maintaining space-filling capacity.

Zone 2: The Amide Linker

The linker connects the lipophilic anchor to the polar "Right-Hand Side" (RHS).

e Primary Function: Orients the molecule and forms critical hydrogen bonds with the catalytic
triad (Tyr183, Serl70).

e Optimization Logic:
o Secondary Amides (-CONH-): Generally preferred for H-bond donor capability to Ser170.

o Tertiary Amides: Often lose potency due to steric clash or loss of H-bond donation, unless
the substituent locks a favorable conformation.
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o Inversed Amides: Reversing the amide bond usually leads to a significant loss in potency,
indicating a strict directional requirement for binding.

Zone 3: The Polar/Variable Domain (RHS)

This region faces the solvent-exposed entrance of the active site or the cofactor (NADPH)

binding pocket.
e Primary Function: Modulates solubility, selectivity against 113-HSD2, and hERG liability.
e Optimization Logic:

o Heterocycles (Thiazoles, Pyridines, Triazoles): Common replacements for phenyl rings to
lower lipophilicity and improve metabolic stability.

o Sulfones/Sulfonamides: frequently added to the RHS to interact with the cofactor binding
region and improve selectivity over 11p3-HSD2.

o Solubilizing Groups: Addition of piperazines or morpholines to the RHS is a standard
strategy to improve oral bioavailability.

Summary of SAR Trends
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Part 3: Binding Mode & Molecular Interactions

Understanding the binding mode is critical for rational design. Crystal structures (e.g., PDB:
1XU9, 3CZR) reveal the inhibitor binding in the substrate pocket adjacent to the cofactor.
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Figure 2: Pharmacophore binding map. The adamantyl group anchors the molecule, allowing
the linker to engage the catalytic residues.
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Part 4: Experimental Protocol (Self-Validating)
Scintillation Proximity Assay (SPA) for IC50
Determination

This protocol measures the inhibition of the conversion of [3H]-cortisone to [3H]-cortisol. It is
self-validating through the use of internal controls (max/min signal) and reference inhibitors
(e.g., Carbenoxolone).

Reagents:

e Enzyme: Human recombinant 113-HSD1 microsomes (expressed in HEK-293 or
Baculovirus/Insect cells).

e Substrate: [1,2-3H]-Cortisone (approx. 50 Ci/mmol).
o Cofactor: NADPH (1 mM stock).

o Beads: Protein A coated Yttrium Silicate (YSi) SPA beads pre-coupled with anti-cortisol
monoclonal antibody.

Step-by-Step Workflow:

e Compound Preparation:

[¢]

Prepare 10-point serial dilutions of test compounds in DMSO (starting at 10 uM).

[¢]

Transfer 1 pL of compound solution to a 96-well white-walled plate.

[e]

Control 1 (Max Signal): DMSO only (Enzyme + Substrate).

o

Control 2 (Min Signal): DMSO + known inhibitor (e.g., 10 uM Glycyrrhetinic acid) or buffer
only (no enzyme).

e Reaction Initiation:

o Prepare Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM KCI, 5 mM NacCl, 2 mM MgCI2.
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o Add 20 pL of Enzyme mix (microsomes diluted in assay buffer) to all wells.
o Incubate for 15 min at 25°C to allow compound-enzyme equilibration.
o Add 20 pL of Substrate/Cofactor mix (200 nM [3H]-Cortisone + 200 uM NADPH).

o Final reaction volume: 41 pL.

e Incubation:
o Seal plate and incubate at 37°C for 60 minutes.

o Validation Check: Reaction linearity must be confirmed; <20% substrate conversion is
ideal to maintain Michaelis-Menten kinetics.

¢ Termination & Detection:

o Add 40 pL of SPA Bead/Antibody suspension (in assay buffer with specific stopping agent,
e.g., 18B-glycyrrhetinic acid to stop the enzymatic reaction immediately).

o Incubate at room temperature for >2 hours (or overnight) to allow antibody-cortisol binding
and bead settling.

o Read on a TopCount or MicroBeta scintillation counter.
o Data Analysis:

o Calculate % Inhibition:

o Fit data to a 4-parameter logistic equation to determine IC50.

Part 5: Case Study - Evolution of BMS-816336

This case illustrates the transition from a hit to a clinical candidate using the principles
described above.
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e Initial Hit: Simple adamantyl amide. High potency (IC50 < 10 nM) but poor metabolic stability
(Human Liver Microsomes

min).

o Optimization Step 1 (Adamantane): Introduction of a hydroxyl group to the adamantane cage
(3-hydroxyadamantyl).

o Result: Improved metabolic stability, slight reduction in lipophilicity.

e Optimization Step 2 (RHS): Replacement of simple phenyl group with a functionalized
triazole or pyridine.

o Result: BMS-816336 (and related analogs).

o Profile: Human 113-HSD1 IC50 = ~3 nM.[5] Selectivity > 10,000-fold vs 113-HSD2.[5]
Excellent oral bioavailability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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